Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)
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Overview
Description
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound that features zinc ions coordinated with 4-methyl-1H-benzimidazole-2-thiolate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) typically involves the reaction of zinc salts with 4-methyl-1H-benzimidazole-2-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. Common solvents used in the synthesis include ethanol and methanol. The reaction mixture is often heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methyl-1H-benzimidazole-2-thiol. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The thiolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other thiolates or similar ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced forms of the compound .
Scientific Research Applications
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) involves its interaction with biological molecules. The zinc ion plays a crucial role in the compound’s activity, facilitating the binding to target molecules. The thiolate ligands also contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes and cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Zinc bis(1H-benzimidazole-2-thiolate)
- Zinc bis(2-methyl-1H-benzimidazole-2-thiolate)
- Zinc bis(5-methyl-1H-benzimidazole-2-thiolate)
Uniqueness
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to the presence of the 4-methyl group on the benzimidazole ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The 4-methyl group can enhance the compound’s stability and its interaction with specific biological targets .
Properties
CAS No. |
57152-92-8 |
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Molecular Formula |
C16H14N4S2Zn |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
zinc;4-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
InChI Key |
GHPJYLIEFFVDGR-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |
physical_description |
Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |
Origin of Product |
United States |
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